molecular formula C22H22N4O2 B2857265 N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105212-26-7

N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2857265
CAS No.: 1105212-26-7
M. Wt: 374.444
InChI Key: BAQCVUFNJXPNHV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrimido[5,4-b]indole core substituted with an 8-methyl group and a 4-oxo moiety. A propanamide linker connects the core to a 3,4-dimethylphenyl group at the N-position.
Molecular Formula: C₂₁H₂₀N₄O₂.
Molecular Weight: 360.41 g/mol .
Key Features:

  • Core: Pyrimido[5,4-b]indole, a bicyclic system with fused pyrimidine and indole rings.
  • Amide Linkage: Propanamide bridges the core to the aromatic substituent, influencing solubility and conformational flexibility.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-13-4-7-18-17(10-13)20-21(25-18)22(28)26(12-23-20)9-8-19(27)24-16-6-5-14(2)15(3)11-16/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQCVUFNJXPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.

    Substitution reactions: Introduction of the 8-methyl and 4-oxo groups through selective substitution reactions using reagents such as methyl iodide and oxidizing agents.

    Coupling with the phenyl group: The final step involves coupling the pyrimidoindole core with the 3,4-dimethylphenyl group using amide bond formation techniques, typically employing reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.

    Biology: It can serve as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a) Pyrimido[5,4-b]indole vs. Pyrimido[4,5-b]indole
  • Example : N-(4,5-Dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide ().
  • Key Difference : The pyrimido[4,5-b]indole core differs in ring fusion position (C4-C5 vs. C5-C4 in the target compound), altering planarity and electronic distribution .
  • Impact : Positional isomerism may affect binding to biological targets (e.g., enzymes or receptors) due to differences in π-π stacking or hydrogen-bonding interactions.
b) Pyrimidoindole vs. Oxadiazole-Thiazole Hybrid
  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide (Compound 7h, ).
  • Key Difference : Replaces the pyrimidoindole core with a 1,3,4-oxadiazole-thiazole system.
  • Molecular Weight : 389 g/mol (C₁₇H₁₉N₅O₂S₂) vs. 360.41 g/mol for the target compound .

Substituent Variations on the Aromatic Ring

a) Fluorinated Analog
  • Example : N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide ().
  • Key Difference : 2,4-Difluorobenzyl substituent replaces 3,4-dimethylphenyl.
  • Molecular Weight : 396.40 g/mol (C₂₁H₁₈F₂N₄O₂) vs. 360.41 g/mol for the target compound .
b) Methylsulfanyl-Substituted Analog
  • Example : 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]propanamide ().
  • Key Difference : 3-(Methylsulfanyl)phenyl group introduces a sulfur atom.
  • Impact : Sulfur enhances polarizability and may influence metabolic stability or redox activity .

Physicochemical Properties

Compound Core Structure Aromatic Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrimido[5,4-b]indole 3,4-Dimethylphenyl 360.41 4-Oxo, 8-Methyl, Propanamide
Fluorinated Analog Pyrimido[5,4-b]indole 2,4-Difluorobenzyl 396.40 Fluorine, Propanamide
Oxadiazole-Thiazole Hybrid Oxadiazole-Thiazole 3,4-Dimethylphenyl 389.00 Sulfanyl, Amino, Oxadiazole
Methylsulfanyl Analog Pyrimido[5,4-b]indole 3-(Methylsulfanyl)phenyl 360.41* Methylsulfanyl, Propanamide

Implications for Drug Design

Core Flexibility : Pyrimidoindole cores (e.g., ) offer rigidity for target binding, while oxadiazole-thiazole systems () provide modularity for functional group addition.

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Enhance stability and bioavailability.
  • Electron-Donating Groups (e.g., methyl in ): Increase lipophilicity and membrane permeability.

Amide Linkers : Propanamide bridges balance solubility (via hydrogen bonding) and conformational flexibility for target engagement .

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